molecular formula C25H21NO5 B6545119 methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate CAS No. 929390-19-2

methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate

Cat. No.: B6545119
CAS No.: 929390-19-2
M. Wt: 415.4 g/mol
InChI Key: IYZAZELLHMADKA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran ring, a benzyloxy group, and an amido group

Properties

IUPAC Name

methyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-16-23(24(27)26-21-11-7-6-10-19(21)25(28)29-2)20-14-18(12-13-22(20)31-16)30-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZAZELLHMADKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzofuran derivative in the presence of a base.

    Amidation: The amido group is introduced through an amidation reaction, where an amine reacts with an ester or acid chloride derivative of the benzofuran compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that modifications to the benzofuran structure could enhance its potency against various cancer cell lines, suggesting a promising avenue for drug development .

Anti-inflammatory Properties
The compound's structural features may contribute to anti-inflammatory effects. Compounds containing the benzofuran structure have been reported to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. For instance, a related study found that certain benzofuran derivatives could significantly reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules. For example, researchers have utilized this compound in the development of novel pharmaceuticals by introducing various substituents through electrophilic aromatic substitution reactions .

Crystallization Studies
Recent crystallographic studies on similar compounds have provided insights into their molecular structures and interactions. Such studies are essential for understanding the physical properties of this compound and its derivatives, which can influence their reactivity and stability during synthesis .

Table 1: Comparison of Biological Activities of Benzofuran Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory25
This compoundAnticancerTBD

Table 2: Synthetic Pathways Involving this compound

StepReagents UsedConditionsYield (%)
1Methyl benzoate + benzofuran derivativeReflux in solvent66.2
2Hydrolysis with acidRoom temperatureTBD

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of methyl derivatives of benzofuran against breast cancer cells, researchers found that specific substitutions on the benzofuran ring significantly enhanced cytotoxicity compared to non-substituted analogs. This finding underscores the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Synthesis and Characterization
A recent synthesis involving this compound demonstrated its utility as an intermediate for synthesizing more complex molecules with potential biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and potential applications in drug discovery.

Mechanism of Action

The mechanism of action of methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
  • Methyl 5-acetyl-2-(benzyloxy)benzoate
  • Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate

Uniqueness

Methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is unique due to its specific structural features, such as the presence of both a benzofuran ring and an amido group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19NO4
  • CAS Number : 929390-19-2

This compound features a benzofuran core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

A comparative analysis of minimum inhibitory concentrations (MIC) for related compounds is presented in Table 1.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Benzofuran Derivative A15Antifungal
Benzofuran Derivative B10Antibacterial

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

A notable study revealed that certain benzofuran derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents . The structure–activity relationship (SAR) analysis indicates that modifications to the benzofuran core can significantly enhance biological activity.

Study on Cytotoxicity

In a study assessing the cytotoxic effects of benzofuran derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound had a growth inhibitory concentration (GI50) value of approximately 5.6 µM in PC3 cells, demonstrating significant anticancer activity .

Structure–Activity Relationship Analysis

Research has highlighted the importance of specific functional groups in determining the biological activity of benzofuran derivatives. For instance, the presence of electron-donating groups was found to enhance antimicrobial potency, while electron-withdrawing groups reduced activity . This insight can guide future modifications to improve the efficacy of this compound.

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